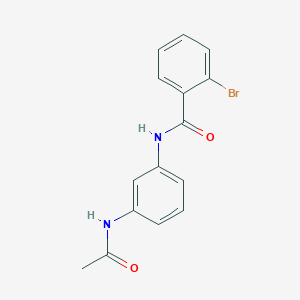
2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE is a chemical compound with the molecular formula C15H13BrN2O2 It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and an acetamido group is attached to the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the second position of the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Acetylation: The brominated benzamide is then subjected to acetylation to introduce the acetamido group. This can be done using acetic anhydride (CH3CO)2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can facilitate reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions. Its structure allows it to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, modulate protein-protein interactions, and affect cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-BROMOBENZAMIDE: Similar in structure but lacks the acetamido group. It has different reactivity and applications.
N-(3-ACETAMIDOPHENYL)BENZAMIDE: Lacks the bromine atom, resulting in different chemical properties and uses.
2-CHLORO-N-(3-ACETAMIDOPHENYL)BENZAMIDE: Chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
2-BROMO-N-(3-ACETAMIDOPHENYL)BENZAMIDE is unique due to the presence of both the bromine atom and acetamido group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUZMIVRTXMDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

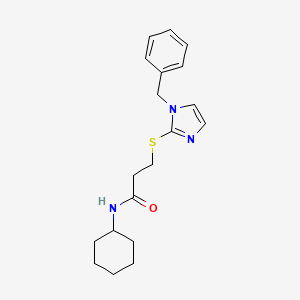
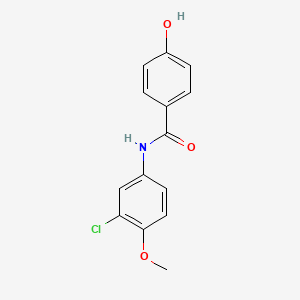
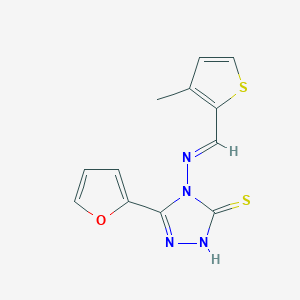
![1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B5582159.png)

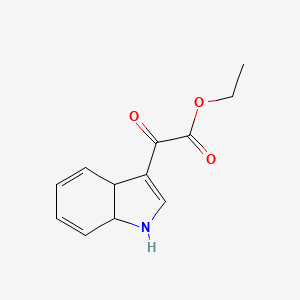
![8-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5582177.png)
![4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE](/img/structure/B5582179.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5582189.png)
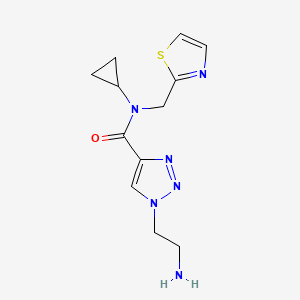
![2-[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino]benzoic acid](/img/structure/B5582202.png)
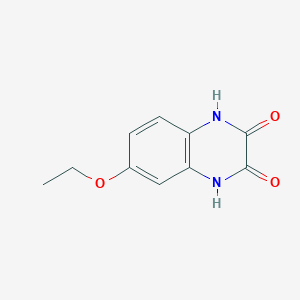
![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5582214.png)
